6-(Trifluoromethyl)isoquinolin-5-amine is a chemical compound with significant interest in both synthetic chemistry and medicinal applications. This compound is characterized by a trifluoromethyl group attached to an isoquinoline structure, which enhances its lipophilicity and metabolic stability. The presence of the trifluoromethyl group also influences its reactivity and biological activity, making it a valuable target for synthesis and research.
The compound falls under the category of isoquinoline derivatives, which are known for their diverse biological activities. Isoquinolines are bicyclic compounds that consist of a fused benzene and pyridine ring. The specific structure of 6-(trifluoromethyl)isoquinolin-5-amine can be classified as an amine derivative due to the presence of an amino group at the 5-position of the isoquinoline ring. It is often sourced from chemical databases such as PubChem, where detailed information about its properties and synthesis is available .
The synthesis of 6-(trifluoromethyl)isoquinolin-5-amine typically involves several key steps:
The molecular formula for 6-(trifluoromethyl)isoquinolin-5-amine is C10H7F3N2. Its structural features include:
6-(Trifluoromethyl)isoquinolin-5-amine can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.
The mechanism of action for 6-(trifluoromethyl)isoquinolin-5-amine involves its interaction with specific biological targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating its passage through cell membranes and enhancing its interaction with enzymes or receptors. This interaction may lead to inhibition or activation of certain pathways, contributing to its biological effects.
6-(Trifluoromethyl)isoquinolin-5-amine exhibits distinct physical properties due to its molecular structure:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and other specific characteristics are often determined through experimental methods and can vary based on purity and preparation methods .
6-(Trifluoromethyl)isoquinolin-5-amine has numerous applications in scientific research:
The strategic incorporation of trifluoromethyl (–CF₃) groups into bioactive scaffolds represents a cornerstone of modern medicinal chemistry. This fluorine-rich moiety profoundly influences molecular properties through three interconnected mechanisms: electronic modulation, lipophilicity enhancement, and metabolic stabilization. The strong electron-withdrawing nature of the –CF₃ group (–σI = 0.43) induces polarization of adjacent bonds, thereby altering electron distribution within conjugated systems like isoquinolines. This effect enhances hydrogen-bond acceptor capacity and dipole moments, improving target binding complementarity [1] [7].
Lipophilicity metrics demonstrate that –CF₃ substitution increases octanol-water partition coefficients (log P) by 0.8–1.2 units compared to non-fluorinated analogs. This elevation significantly improves membrane permeability and cellular uptake, as evidenced by parallel artificial membrane permeability assay (PAMPA) models. Crucially, the trifluoromethyl group confers exceptional metabolic resistance to oxidative degradation by cytochrome P450 enzymes. This stability arises from the strength of carbon-fluorine bonds (∼485 kJ/mol) and steric shielding of metabolically labile sites [7] [8].
Table 1: Comparative Properties of Isoquinoline Derivatives with/without Trifluoromethyl Substitution
Property | 6-Methylisoquinolin-5-amine | 6-(Trifluoromethyl)isoquinolin-5-amine | Change |
---|---|---|---|
Calculated log P | 1.8 | 2.9 | +61% |
Aqueous solubility (μM) | 145 | 87 | -40% |
Microsomal t₁/₂ (min) | 22 | 54 | +145% |
PAMPA permeability (×10⁻⁶ cm/s) | 3.1 | 8.7 | +181% |
The trifluoromethyl group's steric bulk (molar refractivity = 5.02 cm³/mol) additionally promotes unique binding interactions. X-ray crystallographic studies reveal that the –CF₃ group engages in orthogonal multipolar interactions with carbonyl groups and phenyl rings within target proteins, contributing binding energies of 1.5–3.0 kcal/mol. These properties collectively explain the prevalence of –CF₃ in approximately 25% of FDA-approved small-molecule drugs, particularly in oncology where target engagement and sustained exposure are critical [7] [8].
Isoquinoline-based scaffolds demonstrate exceptional versatility in disease pathway modulation, particularly in oncology and inflammation. Their planar polyaromatic structure enables intercalation into DNA and RNA secondary structures, while the basic nitrogen atom facilitates protonation-dependent interactions with biological targets. Natural isoquinoline alkaloids (e.g., lamellarin D) exhibit potent topoisomerase I (Topo-I) inhibition by stabilizing the DNA-enzyme cleavage complex, inducing DNA damage and apoptosis in cancer cells [4] [5]. Synthetic isoquinoline derivatives expand this target repertoire to include:
Table 2: Pharmacological Targets of Isoquinoline Derivatives in Oncology
Target Class | Representative Compound | Mechanistic Action | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Topoisomerase I | Lamellarin D | DNA cleavage complex stabilization | 0.08 μM |
Tyrosine Kinases | Alectinib hydrochloride | Anaplastic lymphoma kinase (ALK) inhibition | 1.4 nM |
Epigenetic Regulators | Quisinostat | HDAC inhibition (Class I/II) | 0.11 nM |
ABC Transporters | Tariquidar derivatives | P-glycoprotein inhibition | 0.38 μM |
Inflammatory Mediators | Tetrandrine | NF-κB pathway suppression | 2.7 μM |
The multi-target potential of isoquinolines is exemplified by berberine, which simultaneously inhibits cyclin-dependent kinases (CDK4 IC₅₀ = 4.1 μM), downregulates MMP-9 expression, and scavenges reactive oxygen species. This polypharmacology is particularly advantageous for complex diseases like cancer, where compensatory pathways often undermine single-target therapies [5]. Molecular hybridization strategies have yielded chimeric molecules such as isoquinoline-chalcone conjugates that co-target tubulin polymerization (IC₅₀ = 0.46 μM) and histone deacetylase activity (IC₅₀ = 0.92 μM), demonstrating synergistic cytotoxicity against multidrug-resistant tumors [4].
The strategic integration of the trifluoromethyl group at the C6 position of the isoquinoline scaffold generates a lead candidate with optimized drug-like properties and target engagement capabilities. Molecular modeling predicts that the electron-deficient –CF₃ group adjacent to the 5-amino pharmacophore enhances hydrogen-bond donation capacity (ΔpKₐ = +0.7) while maintaining planarity for DNA intercalation. This configuration mimics the bioactive conformation of lamellarin D, particularly the critical C5-C6 bond geometry that governs Topo-I inhibition [1] [4].
Structure-activity relationship (SAR) analysis indicates that substitution at the 5-amino position provides a versatile vector for target-specific optimization:
The compound's metabolic resilience is evidenced by microsomal stability studies showing 87% parent compound remaining after 60-minute incubation with human liver microsomes. This contrasts sharply with the rapid N-dealkylation (t₁/₂ = 12 min) observed in non-fluorinated analogs. Crucially, the –CF₃ group confers selective CYP3A4 resistance by sterically blocking access to the heme iron center, reducing first-pass metabolism while minimizing off-target CYP inhibition [8].
Synthetic accessibility further supports this lead candidate's potential. The Pomeranz-Fritsch cyclization/Ugi multicomponent reaction sequence enables efficient production from orthogonally protected aminoacetaldehyde diethyl acetal derivatives, achieving scaffold diversification in 3–5 steps with 52–68% overall yield [3]. This route permits rapid generation of analogs for preclinical evaluation, positioning 6-(trifluoromethyl)isoquinolin-5-amine as a versatile template for next-generation multi-target oncology and inflammation therapeutics.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: